molecular formula C21H19IN2O2S B12461896 N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide

N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B12461896
M. Wt: 490.4 g/mol
InChI Key: YDURZCNVUTYIND-UHFFFAOYSA-N
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Description

N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide typically involves the condensation of 4-iodo-2-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.

    Substitution: Sodium azide, potassium cyanide; polar aprotic solvents like dimethylformamide; elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: Azides, nitriles.

Scientific Research Applications

N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The presence of the iodine atom and the imine group in this compound distinguishes it from other sulfonamide derivatives. These functional groups contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19IN2O2S

Molecular Weight

490.4 g/mol

IUPAC Name

N-[2-[(4-iodo-2-methylphenyl)iminomethyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H19IN2O2S/c1-15-7-10-19(11-8-15)27(25,26)24-21-6-4-3-5-17(21)14-23-20-12-9-18(22)13-16(20)2/h3-14,24H,1-2H3

InChI Key

YDURZCNVUTYIND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=C(C=C(C=C3)I)C

Origin of Product

United States

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